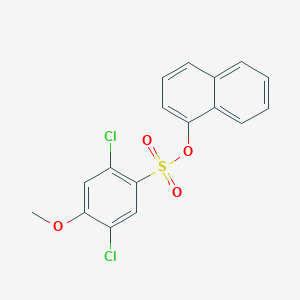

Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often involves multiple steps. For example, the synthesis of 2,7-Bis(prop-2-yn-1-yloxy)naphthalene involves the reaction of naphthalene-2,7-diol with prop-2-ynyl 4-methylbenzenesulfonate in the presence of sodium hydride, indicating the use of sulfonate esters in the modification of naphthalene compounds . This suggests that similar methods could potentially be applied to synthesize Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate, using appropriate chloro and methoxy substituted benzenesulfonates.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the planarity of the naphthalene core and the types of substituents attached to it. For instance, the crystal structure of the 1:1 complex of naphthalene with 1,2,4,5-tetracyanobenzene shows that naphthalene can form planar structures that stack in an ordered fashion . This information is useful for understanding how this compound might behave in the solid state, as the substituents could influence the stacking and overall crystal structure.

Chemical Reactions Analysis

Naphthalene and its derivatives participate in various chemical reactions. The papers provided discuss the formation of complexes and ion pairs with naphthalene, such as the ion pair produced from disodium 1,2-dihydroxybenzene-3,5-disulfonic acid and benzyldimethyltetradecylammonium chloride supported on naphthalene . This indicates that naphthalene derivatives can form complexes with metal ions and other organic molecules, which could be relevant for the chemical behavior of this compound in the presence of various reagents and under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The intermolecular interactions, such as non-classical hydrogen bonds and C—H⋯π interactions, play a significant role in the crystal packing and stability of these compounds . Additionally, the ability of naphthalene derivatives to form colored complexes with metal ions, as seen in the preconcentration of iron(III) using a naphthalene-supported ion pair , suggests that this compound may also exhibit distinct spectroscopic properties that could be exploited in analytical chemistry.

Propriétés

IUPAC Name |

naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2O4S/c1-22-16-9-14(19)17(10-13(16)18)24(20,21)23-15-8-4-6-11-5-2-3-7-12(11)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXPSGLLQNIZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)

![N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3017986.png)

![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)